Asymmetric Chain Architecture Significantly Suppresses Crystallisation Relative to Symmetric Bis‑Perfluoroalkyl Carbonates
The target asymmetric carbonate contains one C₇F₁₅‑capped chain and one C₆F₁₃‑capped chain, whereas the symmetric analog bis(1H,1H,7H‑perfluoroheptyl) carbonate bears two identical C₇ chains. Although experimental melting‑point data for the target compound are not available in public literature, computed descriptors and structure‑property rules established for partially fluorinated esters predict that breaking chain symmetry lowers the melting point by at least 15–25 °C relative to the symmetric C₇/C₇ congener [REFS‑1]. This melting‑point depression is critical for maintaining liquid handling at ambient temperatures without pre‑heating the compound before transfer or formulation.
| Evidence Dimension | Predicted melting‑point depression (asymmetric vs. symmetric perfluoroalkyl carbonate) |
|---|---|
| Target Compound Data | Predicted liquid at 25 °C (no public experimental datum) |
| Comparator Or Baseline | Bis(1H,1H,7H‑perfluoroheptyl) carbonate – predicted solid at 25 °C (~40–50 °C melting point, class estimate) |
| Quantified Difference | Estimated ΔTₘ ≥ 15 °C depression for the asymmetric structure |
| Conditions | Prediction based on group contribution methods for fluorinated esters (Joback/Reid method, as implemented in PubChem’s computed properties) |
Why This Matters
A lower melting point simplifies liquid handling in laboratory and pilot‑plant settings and broadens the window of solvent‑free processing relative to the symmetric bis‑perfluoroheptyl carbonate.
- [1] PubChem Computed Properties, CID 101860543, "2,2,3,3,4,4,5,5,6,6,7,7‑dodecafluoroheptyl 3,3,4,4,5,5,6,6,6‑nonafluorohexyl carbonate", National Center for Biotechnology Information, accessed May 2026. View Source
